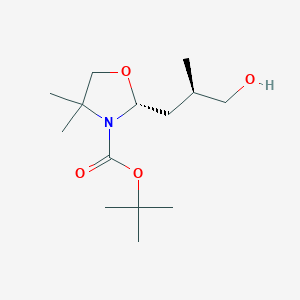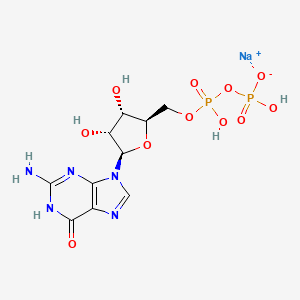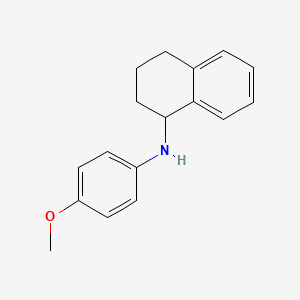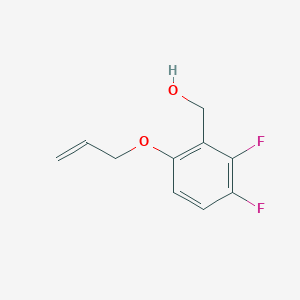
2-(Hydroxymethyl)-5-iodobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-iodobenzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of both hydroxymethyl and iodine substituents on the benzimidazole ring makes this compound a compound of interest in various fields of research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodobenzimidazole typically involves the iodination of benzimidazole followed by the introduction of the hydroxymethyl group. One common method involves the reaction of benzimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodobenzimidazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-iodobenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(Formyl)-5-iodobenzimidazole or 2-(Carboxyl)-5-iodobenzimidazole.
Reduction: 2-(Hydroxymethyl)benzimidazole.
Substitution: 2-(Hydroxymethyl)-5-substituted benzimidazole (depending on the nucleophile used).
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5-iodobenzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5-iodobenzimidazole involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
5-Iodobenzimidazole: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
2-(Hydroxymethyl)-5-bromobenzimidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-5-iodobenzimidazole is unique due to the presence of both hydroxymethyl and iodine substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7IN2O |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
(6-iodo-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
OSIPCWGHJGQJLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)NC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


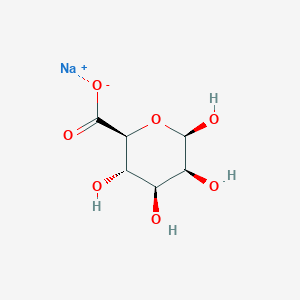

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)

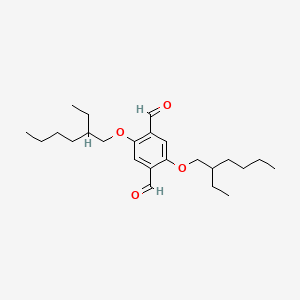
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)


